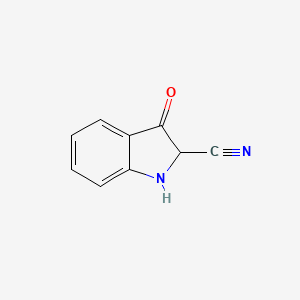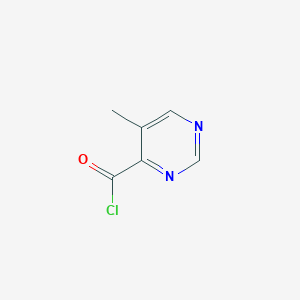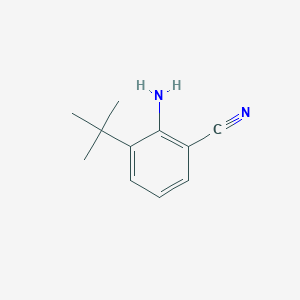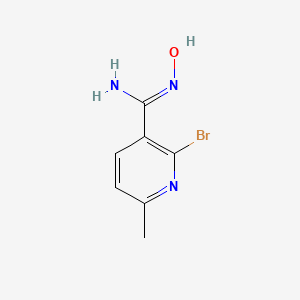
(S)-4-(1-Aminopentyl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(1-Aminopentyl)benzene-1,2-diol is a chiral organic compound that features a benzene ring substituted with an aminopentyl group and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminopentyl)benzene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative, such as catechol (benzene-1,2-diol).
Chiral Resolution: The chiral center at the aminopentyl group can be resolved using chiral catalysts or by employing enantioselective synthesis techniques.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial catalysts may be employed.
化学反应分析
Types of Reactions
(S)-4-(1-Aminopentyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminopentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzene derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (S)-4-(1-Aminopentyl)benzene-1,2-diol exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Pathways Involved: Various biochemical pathways, including those related to neurotransmission, metabolism, and cell signaling.
相似化合物的比较
Similar Compounds
®-4-(1-Aminopentyl)benzene-1,2-diol: The enantiomer of the compound with different chiral properties.
4-(1-Aminopropyl)benzene-1,2-diol: A shorter-chain analog with potentially different biological activity.
4-(1-Aminohexyl)benzene-1,2-diol: A longer-chain analog with altered physicochemical properties.
Uniqueness
(S)-4-(1-Aminopentyl)benzene-1,2-diol is unique due to its specific chiral configuration and the presence of both hydroxyl and aminopentyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
4-[(1S)-1-aminopentyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-9(12)8-5-6-10(13)11(14)7-8/h5-7,9,13-14H,2-4,12H2,1H3/t9-/m0/s1 |
InChI 键 |
KCTAPVIDNCYKOV-VIFPVBQESA-N |
手性 SMILES |
CCCC[C@@H](C1=CC(=C(C=C1)O)O)N |
规范 SMILES |
CCCCC(C1=CC(=C(C=C1)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)





![(4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B12954789.png)


![3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)
